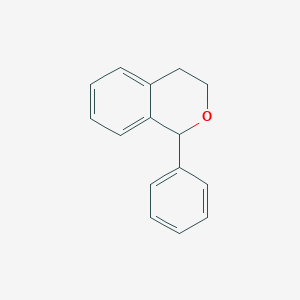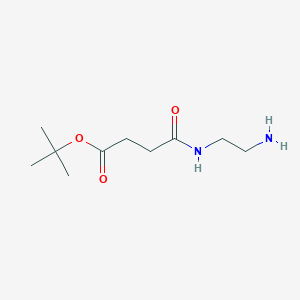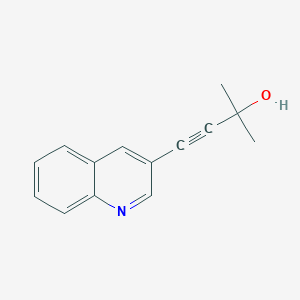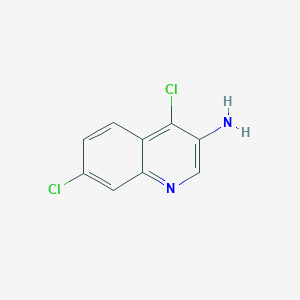
1-(5-Bromopyridin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopyridin-2-yl)urea is an organic compound with the chemical formula C6H6BrN3O It is a derivative of pyridine, a basic heterocyclic organic compound, and urea, a compound with significant biological and industrial importance
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)urea typically involves the reaction of 5-bromopyridine-2-amine with an isocyanate or a carbamate. One common method includes the following steps:
Starting Material: 5-bromopyridine-2-amine.
Reaction with Isocyanate: The amine group of 5-bromopyridine-2-amine reacts with an isocyanate (e.g., phenyl isocyanate) to form the corresponding urea derivative.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions, and may require a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromopyridin-2-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. Conditions typically involve the use of polar aprotic solvents and heating.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically yields the corresponding amine derivatives.
Applications De Recherche Scientifique
1-(5-Bromopyridin-2-yl)urea has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, including anticancer and antiviral drugs.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 1-(5-Bromopyridin-2-yl)urea depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The bromine atom and the urea moiety play crucial roles in binding to the target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary but often include key enzymes or receptors in disease-related pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromopyridin-3-yl)urea: Similar in structure but with the bromine atom at a different position on the pyridine ring.
1-(5-Chloropyridin-2-yl)urea: Similar but with a chlorine atom instead of bromine.
1-(5-Methylpyridin-2-yl)urea: Similar but with a methyl group instead of bromine.
Uniqueness
1-(5-Bromopyridin-2-yl)urea is unique due to the presence of the bromine atom at the 5-position of the pyridine ring, which can significantly influence its reactivity and binding properties. This structural feature can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Propriétés
Formule moléculaire |
C6H6BrN3O |
|---|---|
Poids moléculaire |
216.04 g/mol |
Nom IUPAC |
(5-bromopyridin-2-yl)urea |
InChI |
InChI=1S/C6H6BrN3O/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) |
Clé InChI |
VFNIHYQRRPITDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid](/img/structure/B11892191.png)





![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11892247.png)

![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-](/img/structure/B11892250.png)


